molecular formula C8H9BrN2O B13316875 (Z)-2-Bromo-N'-hydroxy-4-methylbenzene-1-carboximidamide

(Z)-2-Bromo-N'-hydroxy-4-methylbenzene-1-carboximidamide

Katalognummer: B13316875
Molekulargewicht: 229.07 g/mol
InChI-Schlüssel: LHDRRSBFVVQULG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-Bromo-N’-hydroxy-4-methylbenzene-1-carboximidamide is an organic compound with a unique structure that includes a bromine atom, a hydroxy group, and a carboximidamide group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Bromo-N’-hydroxy-4-methylbenzene-1-carboximidamide typically involves the bromination of 4-methylbenzene-1-carboximidamide followed by the introduction of a hydroxy group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out at a controlled temperature to ensure the selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of (Z)-2-Bromo-N’-hydroxy-4-methylbenzene-1-carboximidamide may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-2-Bromo-N’-hydroxy-4-methylbenzene-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products

    Oxidation: Formation of 2-bromo-4-methylbenzene-1-carboximidamide.

    Reduction: Formation of 2-hydroxy-4-methylbenzene-1-carboximidamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(Z)-2-Bromo-N’-hydroxy-4-methylbenzene-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (Z)-2-Bromo-N’-hydroxy-4-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-4-methylbenzene-1-carboximidamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.

    2-Hydroxy-4-methylbenzene-1-carboximidamide: Lacks the bromine atom, which may influence its chemical properties and interactions.

    4-Methylbenzene-1-carboximidamide: Lacks both the bromine and hydroxy groups, making it less versatile in chemical reactions.

Uniqueness

(Z)-2-Bromo-N’-hydroxy-4-methylbenzene-1-carboximidamide is unique due to the presence of both the bromine and hydroxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C8H9BrN2O

Molekulargewicht

229.07 g/mol

IUPAC-Name

2-bromo-N'-hydroxy-4-methylbenzenecarboximidamide

InChI

InChI=1S/C8H9BrN2O/c1-5-2-3-6(7(9)4-5)8(10)11-12/h2-4,12H,1H3,(H2,10,11)

InChI-Schlüssel

LHDRRSBFVVQULG-UHFFFAOYSA-N

Isomerische SMILES

CC1=CC(=C(C=C1)/C(=N/O)/N)Br

Kanonische SMILES

CC1=CC(=C(C=C1)C(=NO)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.